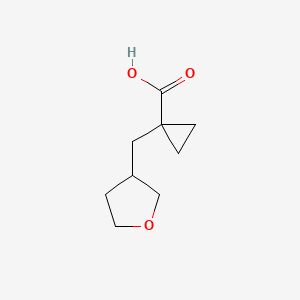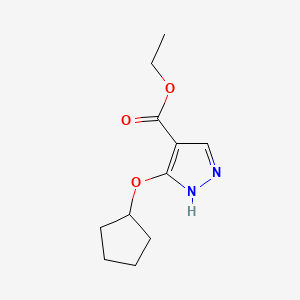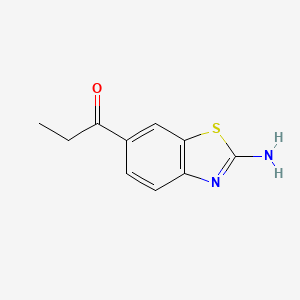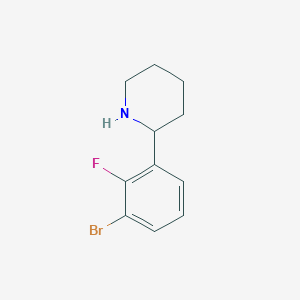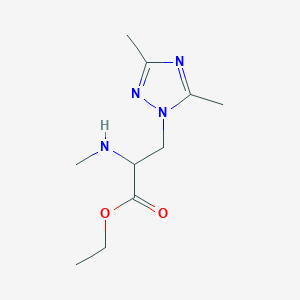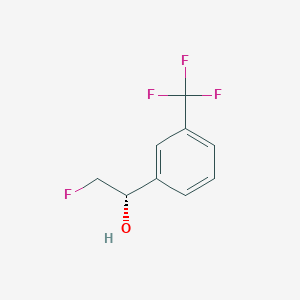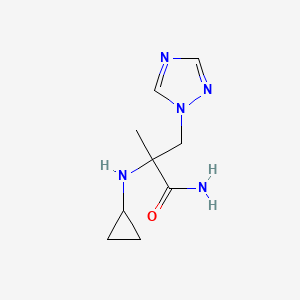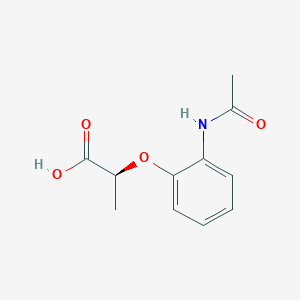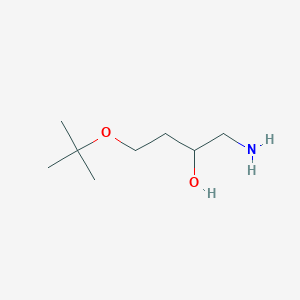
(S)-tert-Butyl 2-isothiocyanato-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate is an organic compound that belongs to the class of isothiocyanates. This compound is characterized by the presence of a tert-butyl ester group, an isothiocyanate group, and a phenyl group attached to a propanoate backbone. Isothiocyanates are known for their biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate typically involves the reaction of tert-butyl (2S)-2-amino-3-phenylpropanoate with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:
- Dissolve tert-butyl (2S)-2-amino-3-phenylpropanoate in anhydrous dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate.
Industrial Production Methods
Industrial production of tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more efficient and sustainable .
化学反応の分析
Types of Reactions
Tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation: The phenyl group can undergo oxidation reactions to form phenolic derivatives.
Reduction: The isothiocyanate group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed
Thioureas: Formed from the reaction with primary amines.
Thiocarbamates: Formed from the reaction with alcohols.
Phenolic Derivatives: Formed from the oxidation of the phenyl group.
Amines: Formed from the reduction of the isothiocyanate group.
科学的研究の応用
Tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate involves the interaction of the isothiocyanate group with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity and disruption of cellular processes. The phenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target molecules .
類似化合物との比較
Tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate can be compared with other isothiocyanates, such as:
Phenethyl Isothiocyanate: Known for its anticancer properties and ability to induce apoptosis in cancer cells.
Sulforaphane: Found in cruciferous vegetables and studied for its chemopreventive effects.
Allyl Isothiocyanate: Known for its antimicrobial properties and use as a food preservative.
The uniqueness of tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate lies in its specific structural features, such as the presence of the tert-butyl ester group and the (2S)-configuration, which may influence its reactivity and biological activity.
特性
分子式 |
C14H17NO2S |
|---|---|
分子量 |
263.36 g/mol |
IUPAC名 |
tert-butyl (2S)-2-isothiocyanato-3-phenylpropanoate |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)17-13(16)12(15-10-18)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3/t12-/m0/s1 |
InChIキー |
QCPIKBRIRASDSL-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)N=C=S |
正規SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


